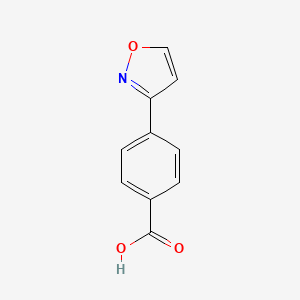

4-(Isoxazol-3-yl)benzoic acid

説明

4-(Isoxazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the para position with an isoxazole ring. Isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. Derivatives of this compound, such as 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, have been explored for their biological activities, including antimicrobial and anti-inflammatory properties .

特性

IUPAC Name |

4-(1,2-oxazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-6-14-11-9/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVBDHVMFLJROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426232-07-6 | |

| Record name | 4-(1,2-oxazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoxazol-3-yl)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method is the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often involve the use of copper (I) or ruthenium (II) catalysts . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of 4-(Isoxazol-3-yl)benzoic acid may employ similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is preferred to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . Microwave-assisted synthesis and catalyst-free methods are also explored for efficient production .

化学反応の分析

Types of Reactions

4-(Isoxazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxyl or amine derivatives.

科学的研究の応用

Synthesis and Preparation

Several methods exist for synthesizing isoxazole derivatives. One method involves preparing (5S)-4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methyl-benzoic acid, a compound similar in structure, through a multi-step process that includes treating a precipitate with an acidic aqueous solution and separating the resulting product . This method allows for high yields without sophisticated equipment .

Pharmaceutical Applications

- Retinoid Research: Isoxazole-containing retinoids have shown promise as apoptosis-inducing agents . For example, a novel heterocyclic isoxazole retinoid can induce apoptosis in HL60 cells after just 24 hours of treatment . This compound is also effective in leukemia cell lines resistant to drugs and retinoic acid, suggesting its potential in cancer therapy .

- RORγt Inverse Agonists: Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists . These compounds offer new opportunities for optimization in treating autoimmune diseases.

Other Potential Applications

- Systemic Insecticides: Fluralaner, a synthetic insecticide, is a systemic active ingredient that can be administered orally . It functions by antagonistically inhibiting chloride channels in arthropods, making it suitable for treating fleas, mites, and ticks in mammals . Although fluralaner itself is not 4-(Isoxazol-3-yl)benzoic acid, the isoxazole moiety is crucial to its activity.

- Material Science: Isoxazole compounds are used as a starting point for creating many useful compounds, including insecticides and textile resins .

Research Case Study: Structure-Activity Relationship (SAR) Studies of Trisubstituted Isoxazoles

In silico docking studies guide SAR at the isoxazole C-4 position . The initial investigation expanded SAR data around the C-4 position of the isoxazole series, guided by in silico docking studies . A virtual library of derivatives containing different C-4 linkers and benzoic acid substituents was designed with a focus on diversity and synthetic feasibility . This library was docked into the allosteric site of RORγt, and the docking pose was evaluated and given a "glide score" . The compounds that resulted in the most promising glide scores are shown in Table 1 .

Table 1. SAR Studies around the C-4 Isoxazole Position

| Parameter | Description |

|---|---|

| cLogP | Values predicted using MarvinSketch. |

| Glide Scores | Empirical scoring function approximating ligand binding free energy. |

| TR-FRET IC50 values (μM) | Data from coactivator recruitment and AlexaFluor-MRL-871 displacement assays. |

| Δ Tm values (°C) | Data from thermal shift assays. |

| Fold decrease in IL-17a mRNA | Expression levels relative to DMSO reverse transcriptase PCR (RT-PCR). |

| Abbreviations | n.d., not determined. |

| Data Recording | TR-FRET and TSA data are recorded in triplicate; values are representative of ≥3 repeated experiments. RT-PCR data are recorded in triplicate; values are representative of ≥2 repeated experiments. |

This table illustrates the multiparametric approach in assessing the activity of isoxazole derivatives, combining computational predictions with experimental data to understand their potential as RORγt inverse agonists .

作用機序

The mechanism of action of 4-(Isoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Heterocyclic Substituents

4-Hydroxybenzoic Acid (CAS 99-96-7) :

A simpler analogue lacking the isoxazole ring, 4-hydroxybenzoic acid is widely used as a preservative. The absence of the heterocyclic ring reduces lipophilicity (logP ~1.3) compared to 4-(Isoxazol-3-yl)benzoic acid (estimated logP ~2.5), impacting membrane permeability and bioavailability. Its pKa (~4.5) is lower due to the electron-withdrawing hydroxyl group, whereas the isoxazole substituent in the target compound may slightly increase acidity (pKa ~3.8–4.2) via inductive effects .2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic Acids :

These azo-linked derivatives (e.g., compounds in Table 1 of ) exhibit strong UV-Vis absorption (λmax 400–500 nm) due to the conjugated azo group, making them suitable as dyes or sensors. In contrast, 4-(Isoxazol-3-yl)benzoic acid lacks such chromophores, limiting its optical applications but enhancing stability under light exposure .

Isoxazole-Containing Analogues

- 4-[5-(4-Pentyloxyphenyl)isoxazol-3-yl]benzoic Acid: This derivative (CAS 835594-20-2) introduces a 4-pentyloxyphenyl group to the isoxazole ring, increasing hydrophobicity (logP ~5.0) and enhancing binding to lipid-rich biological targets. The pentyloxy chain also improves solubility in organic solvents (e.g., ethanol, DMF) compared to the parent compound .

- β-(5-Methyl-3-isoxazolylamido)-benzoic Acid: Synthesized via cyclo-condensation with N-methyl-o-phenylenediamine (), this derivative replaces the direct isoxazole-benzoic acid linkage with an amide bridge.

Thiazolidinone and Azetidinone Derivatives

- 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-thiazolidin-3-yl)benzoic Acid (SS4): Replacing isoxazole with a thiazolidinone ring () alters the molecule’s conformational flexibility and electronic profile. Thiazolidinones are known for antimicrobial and antidiabetic activities, suggesting SS4 may exhibit broader biological utility compared to the isoxazole analogue .

生物活性

4-(Isoxazol-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

4-(Isoxazol-3-yl)benzoic acid is characterized by the presence of an isoxazole ring attached to a benzoic acid moiety. The molecular formula is with a molecular weight of 189.17 g/mol. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1426232-07-6.

The biological activity of 4-(Isoxazol-3-yl)benzoic acid arises from its interaction with various biochemical pathways. Isoxazole derivatives, in general, are known for their broad range of biological activities including:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent.

- Anticancer Properties : Induces apoptosis in cancer cell lines, particularly in leukemia cells.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

The interaction with biological targets often involves binding to specific receptors or enzymes, which can lead to altered cellular functions.

Anticancer Activity

Research indicates that 4-(Isoxazol-3-yl)benzoic acid can induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of isoxazole were effective in inducing apoptosis in HL60 leukemia cells, showing significant apoptotic rates after treatment (23%, 60%, and 90% at 24, 48, and 72 hours respectively) . This suggests that the compound could serve as a lead for developing new anticancer agents.

| Cell Line | Apoptosis Induction (%) | Time (h) |

|---|---|---|

| HL60 | 23 | 24 |

| HL60 | 60 | 48 |

| HL60 | 90 | 72 |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, making it a candidate for further development as an antimicrobial agent .

Inhibition of Enzymatic Activity

In vitro studies have revealed that certain derivatives of benzoic acid can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests that compounds like 4-(Isoxazol-3-yl)benzoic acid could be utilized in therapeutic strategies targeting protein degradation systems .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications at the C-4 position of the isoxazole ring can significantly influence the biological activity of the compound. For instance, specific substitutions can enhance binding affinity to target proteins, leading to improved therapeutic effects .

| Modification | Effect on Activity |

|---|---|

| C-4 Substitution | Increased potency |

| Aromatic Ring Modifications | Enhanced selectivity |

Case Studies

- Induction of Apoptosis : In one study, isoxazole derivatives were found to induce apoptosis more effectively than traditional retinoids in HL60 cells, suggesting potential applications in leukemia treatment .

- Antimicrobial Efficacy : A derivative was tested against various bacterial strains and showed promising results, indicating its potential as an antibiotic .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。